molecular formula C26H18Cl2N2O4 B12008024 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 767310-36-1

2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12008024
CAS No.: 767310-36-1
M. Wt: 493.3 g/mol
InChI Key: UEGDWBKJMJNSMZ-WKULSOCRSA-N
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Preparation Methods

The synthesis of 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is used in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and is used in studies involving reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: Research involving this compound includes its potential therapeutic applications and its role in drug discovery.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can be compared with similar compounds such as:

  • 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate
  • 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

These compounds share similar structural features but differ in the position and number of chlorine atoms on the benzoate group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

767310-36-1

Molecular Formula

C26H18Cl2N2O4

Molecular Weight

493.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C26H18Cl2N2O4/c1-33-24-13-16(9-12-23(24)34-26(32)21-11-10-18(27)14-22(21)28)15-29-30-25(31)20-8-4-6-17-5-2-3-7-19(17)20/h2-15H,1H3,(H,30,31)/b29-15+

InChI Key

UEGDWBKJMJNSMZ-WKULSOCRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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